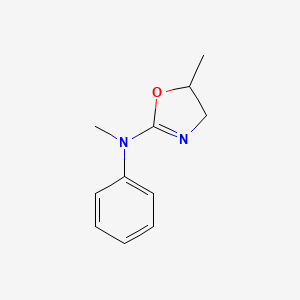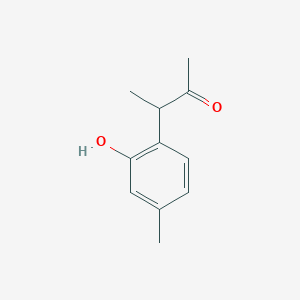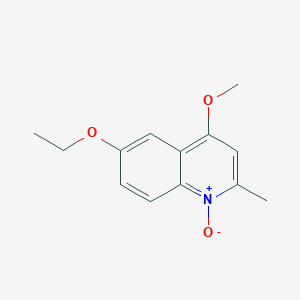
6-Ethoxy-4-methoxy-2-methyl-1-oxo-1lambda~5~-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-4-methoxy-2-methyl-1-oxo-1lambda~5~-quinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4-methoxy-2-methyl-1-oxo-1lambda~5~-quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-4-methoxy-2-methyl-1-oxo-1lambda~5~-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered electronic and steric properties, which can exhibit different biological activities.
Scientific Research Applications
6-Ethoxy-4-methoxy-2-methyl-1-oxo-1lambda~5~-quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Ethoxy-4-methoxy-2-methyl-1-oxo-1lambda~5~-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Used in metal chelation and as an antiseptic.
Uniqueness
6-Ethoxy-4-methoxy-2-methyl-1-oxo-1lambda~5~-quinoline is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives
Properties
CAS No. |
84376-58-9 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
6-ethoxy-4-methoxy-2-methyl-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C13H15NO3/c1-4-17-10-5-6-12-11(8-10)13(16-3)7-9(2)14(12)15/h5-8H,4H2,1-3H3 |
InChI Key |
HSEGAHJZDFEUSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C([N+](=C2C=C1)[O-])C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


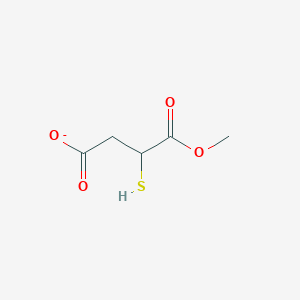

![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)
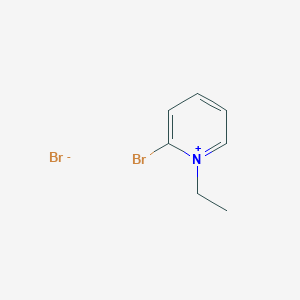
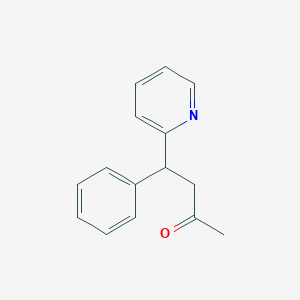
![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
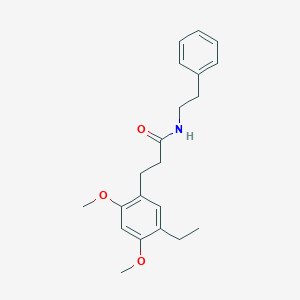

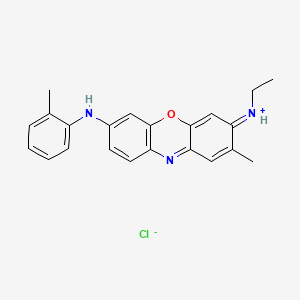
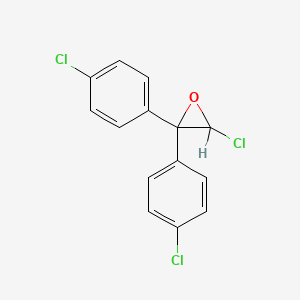
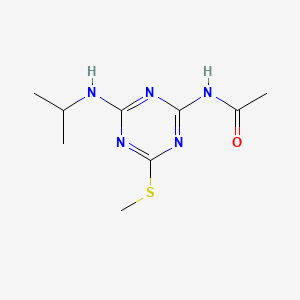
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
